N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide
CAS No.: 1353984-42-5
Cat. No.: VC8234149
Molecular Formula: C18H27ClN2O
Molecular Weight: 322.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353984-42-5 |
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Molecular Formula | C18H27ClN2O |
Molecular Weight | 322.9 g/mol |
IUPAC Name | N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C18H27ClN2O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 |
Standard InChI Key | YUIFXULHSNAQOO-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name, N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide, reflects its branched structure. Its molecular formula is C₁₈H₂₇ClN₂O, with a molecular weight of 322.18 g/mol . Key structural components include:
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Chloroacetamide core: A reactive 2-chloroacetamide group contributes to electrophilic properties.
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Piperidine ring: A six-membered nitrogen-containing heterocycle frequently associated with CNS activity.
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Benzyl and isopropyl substituents: These hydrophobic groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
The SMILES notation (O=C(N(CC1N(CC=2C=CC=CC2)CCCC1)C(C)C)CCl) and InChI key (YUIFXULHSNAQOO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through nucleophilic substitution reactions. A representative route involves:
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Chloroacetylation: Reaction of isopropylamine with 2-chloroacetyl chloride to form 2-chloro-N-isopropyl-acetamide.
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Piperidine functionalization: Alkylation of 1-benzylpiperidine-2-methanamine with the chloroacetamide intermediate under basic conditions .
Alternative methods may employ 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as a precursor, as demonstrated in related syntheses of piperazine-linked analogs .
Purification and Yield
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | ~1.1 g/cm³ (predicted) | |
Solubility | Low aqueous solubility; soluble in DMSO, ethanol | |
LogP | ~3.2 (estimated) |
The chloro group’s electronegativity and the benzyl group’s hydrophobicity contribute to these properties, which are critical for drug formulation .
Research Gaps and Future Directions
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